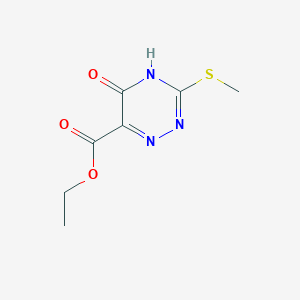

Ethyl 5-hydroxy-3-(methylthio)-1,2,4-triazine-6-carboxylate

Beschreibung

Ethyl 5-hydroxy-3-(methylthio)-1,2,4-triazine-6-carboxylate (CAS: 31143-85-8) is a triazine derivative characterized by a hydroxyl group at position 5, a methylthio (-SCH₃) group at position 3, and an ethoxycarbonyl (-COOEt) group at position 4. Its molecular formula is C₇H₉N₃O₃S, with a molar mass of 215.23 g/mol . Key physicochemical properties include:

- Melting point: 139–140°C (in water)

- Boiling point: 306.9±25.0°C (predicted)

- Density: 1.48 g/cm³ (predicted)

- pKa: 6.20 (predicted) .

The compound is synthesized via a two-step process:

Reaction of 3-(methylthio)-1,2,4-triazine with thionyl chloride to form an intermediate.

Subsequent reaction with ethyl acetate and sodium carbonate to yield the final product . It serves as a key intermediate in the synthesis of substituted triazine derivatives, particularly in agrochemical and pharmaceutical research .

Eigenschaften

IUPAC Name |

ethyl 3-methylsulfanyl-5-oxo-4H-1,2,4-triazine-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3S/c1-3-13-6(12)4-5(11)8-7(14-2)10-9-4/h3H2,1-2H3,(H,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVODHNQSZJASHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(NC1=O)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90294577 | |

| Record name | Ethyl 3-(methylsulfanyl)-5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31143-85-8 | |

| Record name | 31143-85-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 31143-85-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-(methylsulfanyl)-5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-hydroxy-3-(methylthio)-1,2,4-triazine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with thiosemicarbazide in the presence of a base, followed by cyclization and subsequent functional group modifications to introduce the hydroxy and methylthio groups .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization process and subsequent functional group modifications .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 5-hydroxy-3-(methylthio)-1,2,4-triazine-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

Reduction: The triazine ring can be reduced to form dihydro or tetrahydro derivatives.

Substitution: The methylthio group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the triazine ring can produce dihydrotriazine derivatives .

Wissenschaftliche Forschungsanwendungen

Ethyl 5-hydroxy-3-(methylthio)-1,2,4-triazine-6-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the development of new drugs for treating various diseases.

Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Wirkmechanismus

The mechanism by which Ethyl 5-hydroxy-3-(methylthio)-1,2,4-triazine-6-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The triazine ring can interact with enzymes and receptors, potentially inhibiting their activity. The hydroxy and methylthio groups can also participate in hydrogen bonding and hydrophobic interactions, respectively, further influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Triazine derivatives are distinguished by substituents at positions 3, 5, and 5. Below is a comparative analysis:

Biologische Aktivität

Ethyl 5-hydroxy-3-(methylthio)-1,2,4-triazine-6-carboxylate (CAS No. 31143-85-8) is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological effects, supported by relevant studies and data.

Molecular Formula : CHNOS

Molecular Weight : 215.23 g/mol

Structure : The compound features a triazine ring with a hydroxyl group and a methylthio substituent, which may influence its biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, often involving the reaction of suitable precursors under controlled conditions. Recent advancements in green chemistry have highlighted the use of environmentally friendly solvents for the synthesis of S-heterocycles, including this compound .

Anticancer Properties

Recent studies have indicated that derivatives of triazine compounds exhibit significant anticancer activity. For instance, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated that this compound can inhibit cell proliferation in human colon cancer (HCT116) and murine leukemia (L1210) cell lines with IC values ranging from 20 to 60 µM .

The mechanism by which this compound exerts its biological effects is believed to involve the disruption of microtubule dynamics. Similar to other triazine derivatives, it may bind to tubulin and inhibit mitosis, leading to apoptosis in cancer cells .

Data Table: Biological Activity Overview

| Cell Line | IC (µM) | Effect | Reference |

|---|---|---|---|

| HCT116 (Human Colon Cancer) | 20 - 60 | Cell proliferation inhibition | |

| L1210 (Murine Leukemia) | 20 - 60 | Cell proliferation inhibition |

Case Studies

- Case Study on Anticancer Activity : In a study assessing various triazine derivatives, this compound was found to be among the more potent compounds tested against HCT116 cells. The study emphasized the structural importance of the methylthio group in enhancing biological activity .

- Mechanistic Insights : Another investigation focused on the binding affinity of this compound to tubulin. It was observed that modifications in the triazine structure could significantly alter its interaction with tubulin and subsequently its cytotoxicity profile .

Q & A

Q. What are the common synthetic routes for Ethyl 5-hydroxy-3-(methylthio)-1,2,4-triazine-6-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via multi-step sequences involving cyclization and functionalization. Key steps include condensation of thioalkyl precursors followed by oxidation or substitution. For example, oxidation of the methylthio group using H₂O₂ under controlled pH (pH 5–6) yields sulfoxide derivatives, while prolonged reaction times (72 hours) improve yields in cyclization steps . Purification often involves recrystallization from ethanol-water mixtures to isolate anhydrous crystalline forms .

Q. What analytical techniques are critical for confirming the structure of this compound and its derivatives?

Structural confirmation relies on:

- IR spectroscopy : Identifies hydroxyl (-OH, ~3200 cm⁻¹) and ester carbonyl (C=O, ~1700 cm⁻¹) groups.

- ¹H/¹³C NMR : Distinguishes methylthio (-SCH₃, δ ~2.5 ppm) and ethyl ester (-COOCH₂CH₃, δ ~1.3–4.3 ppm) signals.

- Mass spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can regioselective modifications of the triazine core be achieved, particularly at the 3-(methylthio) and 5-hydroxy positions?

Regioselectivity is influenced by electronic and steric factors:

- Methylthio group : Reacts with nucleophiles (e.g., amines) via SNAr mechanisms, with DMF/K₂CO₃ enhancing substitution efficiency .

- 5-hydroxy group : Can be acylated or alkylated after protecting the hydroxyl (e.g., using trimethylsilyl chloride) . Computational modeling (DFT) predicts reactive sites by analyzing electron density distribution .

Q. What role does the methylthio substituent play in modulating the compound’s reactivity and stability?

The methylthio group:

- Enhances electron density at adjacent positions, facilitating electrophilic attacks.

- Oxidizes selectively : H₂O₂ converts it to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives, altering solubility and bioactivity . Stability studies in DMSO/water (1:1) show degradation under UV light, necessitating dark storage at -20°C .

Q. How can conflicting spectral data for oxidation products (e.g., sulfoxide vs. sulfone) be resolved?

Contradictions arise from variable oxidation conditions (e.g., H₂O₂ concentration, pH). Resolution strategies:

- Controlled experiments : Isolate intermediates at timed intervals.

- X-ray crystallography : Provides unambiguous confirmation of sulfone/sulfoxide structures .

- HPLC-MS : Monitors reaction progress and quantifies product ratios .

Q. What solvent systems optimize yield in triazine-based heterocycle synthesis?

- Polar aprotic solvents (DMF, DMSO) : Improve solubility of intermediates and accelerate nucleophilic substitutions .

- Ether-water mixtures : Enhance crystallization of hydrophobic derivatives (e.g., ethyl esters) .

Q. How do computational methods aid in predicting reaction pathways for this compound?

- DFT calculations : Model transition states for substitutions, identifying energy barriers for methylthio vs. hydroxyl group reactivity.

- Molecular docking : Predicts interactions with biological targets (e.g., enzyme active sites) to guide functionalization .

Methodological Tables

Table 1. Key Oxidation Products of this compound

| Oxidizing Agent | Product | Yield (%) | Characterization Data |

|---|---|---|---|

| H₂O₂ (pH 5–6) | Sulfoxide derivative | 68 | ¹H NMR: δ 2.8 (SOCH₃) |

| H₂O₂ (pH 2–3) | Sulfone derivative | 72 | IR: 1300 cm⁻¹ (S=O asym) |

Table 2. Solvent Effects on Substitution Reactions

| Solvent | Reaction Type | Yield (%) | Regioselectivity |

|---|---|---|---|

| DMF | Amine substitution at C3 | 85 | High (C3 > C5) |

| Ethanol | Ester hydrolysis | 63 | N/A (side reactions observed) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.